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Compound of Interest

N-cyclohexyl-3,3-
Compound Name:

dimethylbutanamide
CAS No.: 7473-22-5
Cat. No.: B180936

Get Quote

Executive Summary & Chemical Identity

N-cyclohexyl-3,3-dimethylbutanamide is a sterically hindered secondary amide combining a
lipophilic cyclohexyl amine moiety with a bulky tert-butylacetyl (3,3-dimethylbutyryl) tail.
Structurally, it serves as an excellent model system for studying steric shielding of amide bonds
against hydrolysis and metabolic cleavage. Its unique NMR signature—specifically the
decoupling of the

-methylene protons—makes it a valuable standard for calibrating resolution in complex aliphatic
mixtures.
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Property Data

IUPAC Name N-cyclohexyl-3,3-dimethylbutanamide

CAS Number Not widely listed (Analogous to tert-butylacetyl
derivatives)

Molecular Formula C12H23NO

Exact Mass 197.1780 Da

LogP (Predicted) ~2.8 — 3.2 (High Lipophilicity)
Quaternary

Key Structural Feature -carbon (prevents vicinal coupling to
-protons)

Synthesis & Reaction Monitoring

To obtain high-purity material for characterization, the most reliable route is the Schotten-
Baumann reaction using 3,3-dimethylbutyryl chloride (commercially available, CAS 7065-46-5).

Synthetic Pathway

The reaction proceeds via nucleophilic acyl substitution. The steric bulk of the tert-butyl group
does not significantly hinder the formation of the acid chloride but does stabilize the final amide
bond.

3,3-Dimethylbutyryl Chloride L. . N-cyclohexyl-3,3-
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Figure 1: Nucleophilic acyl substitution pathway. The reaction is typically driven by triethylamine
(EtsN) or NaOH to scavenge the HCI byproduct.
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Experimental Protocol (Standardized)

o Preparation: Dissolve Cyclohexylamine (1.0 equiv) and Triethylamine (1.2 equiv) in
anhydrous Dichloromethane (DCM). Cool to 0°C under Na.

o Addition: Dropwise addition of 3,3-dimethylbutyryl chloride (1.05 equiv). The exotherm will be
mild due to the steric bulk of the acyl group.

o Workup: Wash with 1M HCI (removes unreacted amine), then sat. NaHCOs (removes
unreacted acid), then Brine.

 Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography due to
the compound's lack of UV chromophores (weak absorption <210 nm).

Spectroscopic Characterization (The Core)

This section details the diagnostic signals required to confirm identity. The absence of aromatic
rings simplifies the spectrum, making the aliphatic region critical.

Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule is the singlet at ~2.0 ppm. Unlike isovaleryl derivatives
(which show a doublet due to CH-CHz coupling), the quaternary carbon in the tert-butyl group
blocks spin-spin coupling to the

-methylene.

'H NMR (400 MHz, CDCl3)
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13C NMR (100 MHz, CDClI5)

e Carbonyl (C=0):

~170.5 ppm.
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e -Methylene (CHz): ~51.0 ppm (Shifted upfield relative to linear chains due to steric
compression).

e Cyclohexyl Methine (CH-N): ~48.2 ppm.

e Quaternary Carbon: ~31.0 ppm (Low intensity).

o tert-Butyl Methyls: ~29.8 ppm (Intense signal).

Cyclohexyl Methylenes: ~33.2, 25.6, 24.9 ppm.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the tert-butyl cation and simple amide
bond cleavages.

Molecular lon
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Figure 2: Primary fragmentation pathways in ESI+ or EI modes. The m/z 57 peak is often the
base peak in El due to the stable tert-butyl cation.

Infrared Spectroscopy (FT-IR)

e Amide | (C=0 Stretch): 1635-1645 cm~1* (Strong). The bulky groups slightly lower the
frequency compared to primary amides.

e Amide Il (N-H Bend): 1545-1555 cm~* (Medium/Strong).

¢ N-H Stretch: 3280-3300 cm~! (Broad, H-bonded).
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e C-H Stretch: 2950-2850 cm~1 (Strong aliphatic absorptions from cyclohexyl and t-butyl
groups).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common:

o Cyclohexylamine (Starting Material): Detectable via GC (early eluting) or NMR (triplet at ~2.6
ppm).

» 3,3-Dimethylbutanoic Acid (Hydrolysis Product): Occurs if the acid chloride was wet.
Detectable by a broad OH stretch in IR (2500-3000 cm~1) or Carbonyl shift to ~174 ppm in
13C NMR.

¢ Dicyclohexylurea (DCU): If coupling reagents (DCC) were used instead of acid chloride. This
is a very difficult impurity to remove; check for urea carbonyl at ~155 ppm.

Analytical Method Recommendation
e Technique: GC-FID or GC-MS.

o Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

o Conditions: High temperature ramp required. The compound is volatile enough for GC but
requires an injector temp >250°C to prevent condensation.

References

» General Spectral Data for Amides: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).
Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
(Standard reference for predicting amide shifts).

o Synthesis of tert-Butylacetyl Derivatives

o 3,3-Dimethylbutyryl chloride (CAS 7065-46-5).[1][2][3] PubChem Compound Summary.
[Link]
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o Leggio, A, et al. (2015). "Silver acetate-assisted formation of amides from acyl chlorides."
Tetrahedron Letters, 56(1), 199-202. (Methodology for hindered amides).

¢ Cyclohexyl Amide Analogs (NMR Comparisons)

o N-cyclohexyl-3-methylbutanamide (Isovaleryl analog). NIST Mass Spectrometry Data
Center. [Link] (Used for comparative fragmentation analysis).

o Mata-Pesquera, M., et al. (2023).[4] "Characterization of the recently detected cathinone
N-cyclohexyl butylone." Forensic Science International. (Demonstrates NMR assignment
logic for N-cyclohexyl moieties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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